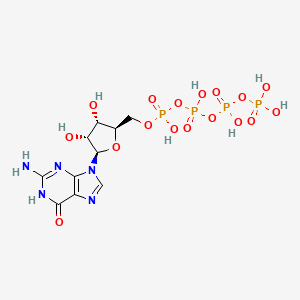

Guanosine 5'-tetraphosphate

Description

Properties

CAS No. |

3369-85-5 |

|---|---|

Molecular Formula |

C10H17N5O17P4 |

Molecular Weight |

603.16 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(29-9)1-28-34(22,23)31-36(26,27)32-35(24,25)30-33(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H,26,27)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

KDFXXNGTULMGMF-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-tetraphosphate can be synthesized through enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The reaction conditions typically include a controlled environment with precise pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods

In industrial settings, guanosine 5’-tetraphosphate is produced using recombinant Escherichia coli strains that have been genetically modified to overexpress enzymes involved in the biosynthesis of guanosine nucleotides . This method allows for large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Degradation of ppGpp

ppGpp is hydrolyzed by the SpoT enzyme in E. coli, releasing two phosphates from the 3' position to form ppG (guanosine diphosphate) and PPi (pyrophosphate) . The reaction is enhanced by pppA (ATP), which promotes a 3'-pyrophosphoryl transfer from ppGpp to pppA .

Degradation Pathway

-

Substrate : ppGpp

-

Product : ppG, PPi

-

Catalyst : SpoT enzyme

-

Enhancer : pppA (ATP)

Key Observations

-

PPi Inhibition : Sodium PPi (4 mM) inhibits degradation regardless of pppA presence .

-

Interconversion : ppGpp is stable, while pppGpp (pentaphosphate) rapidly hydrolyzes to ppGpp in vitro .

Chemical Stability and Interconversion

ppGpp exhibits moderate stability under physiological conditions, while pppGpp undergoes rapid hydrolysis to ppGpp . Acid or alkali hydrolysis of ppGpp yields guanosine 5'-phosphate 3'-phosphate , which is further cleaved by 3'-nucleotidase to release inorganic phosphate .

Stability and Hydrolysis

| Condition | Reaction Products | Reference |

|---|---|---|

| Acid/Alkali | ppGpp → pGp + Pi (via 3'-nucleotidase) | |

| In vitro (pppGpp) | pppGpp → ppGpp + Pi |

Analytical Methods and Structural Confirmation

Structural Analysis

-

13C NMR : Confirmed the 5'- and 3'-phosphate positions by analyzing chemical shifts of ribose carbons .

-

Chromatography : ppGpp isolated from cells comigrates with enzymatically synthesized ppGpp in various chromatographic systems .

Binding Affinity Studies

| Binding Site | K<sub>d,app</sub> (μM) | Experimental Conditions | Reference |

|---|---|---|---|

| Site 1 (RNAP) | 6.1 ± 1.3 | Wild-type RNAP, no DksA | |

| Site 1 (RNAP) | 1.8 ± 0.5 | Wild-type RNAP + DksA-R129A |

Functional Implications

ppGpp modulates transcriptional output by binding to RNA polymerase (RNAP), with distinct effects depending on the binding site .

Scientific Research Applications

Key Mechanisms:

- Regulation of Transcription : ppGpp binds to RNA polymerase and alters transcription rates for numerous genes, affecting cellular responses to stress .

- Inhibition of Protein Synthesis : Elevated levels of ppGpp have been shown to significantly reduce the rate of protein synthesis, demonstrating its role in managing cellular resources during stress conditions .

Experimental and Biotechnological Applications

Guanosine 5'-tetraphosphate has diverse applications in scientific research and biotechnology:

- Gene Regulation Studies : Researchers utilize ppGpp to study gene expression modulation under stress conditions. Its ability to regulate multiple genes makes it a valuable tool for understanding bacterial responses .

- Biotechnological Applications : ppGpp is being explored for its potential in synthetic biology. By manipulating ppGpp levels, scientists aim to optimize microbial production processes for pharmaceuticals and biofuels .

- Antibiotic Development : Understanding the role of ppGpp in bacterial survival under stress can lead to novel antibiotic strategies targeting this signaling pathway, providing a new avenue for combating antibiotic resistance .

Case Study 1: Inhibition of Protein Synthesis

A study demonstrated that this compound concentrations similar to those found during amino acid starvation inhibit protein synthesis by up to 91% in bacterial models. This finding underscores its potential as a target for antibiotic development by disrupting bacterial growth through the inhibition of protein synthesis .

Case Study 2: Role in Plant Physiology

Recent research investigated the impact of ppGpp on the nutritional value of Brassica seeds. The study utilized quantitative PCR and mass spectrometry to show that manipulating ppGpp levels can enhance seed quality by improving nutrient accumulation under stress conditions . This highlights the compound's relevance beyond microbiology into agricultural biotechnology.

Summary Table of Applications

Mechanism of Action

Guanosine 5’-tetraphosphate exerts its effects by serving as a messenger that regulates the synthesis of ribosomal RNA. When amino acids are scarce, the compound binds to RNA polymerase, inhibiting the transcription of ribosomal RNA genes . This mechanism helps conserve resources and redirect cellular efforts towards survival under stress conditions.

Comparison with Similar Compounds

Structural Comparisons

The structural arrangement of phosphate groups distinguishes Guanosine 5'-tetraphosphate from similar nucleotides:

- This compound: Four consecutive phosphates at the 5' position.

- Adenosine 5'-tetraphosphate (Adenosine 5'-tetraphosphate): Analogous structure but with adenine replacing guanine.

- Guanosine 3',5'-bis(diphosphate) (ppGpp): Two diphosphate groups at the 3' and 5' positions.

- Guanosine 5'-pentaphosphate (pppGpp): Five phosphates at the 5' position, extending this compound by one phosphate.

- Guanosine 5'-triphosphate (GTP): Three phosphates at the 5' position, serving as a precursor for this compound synthesis .

Inhibition and Regulatory Potency

Key Insight: Adenosine 5'-tetraphosphate exhibits higher inhibitory potency than this compound, likely due to adenine’s superior binding affinity in purine-specific enzyme pockets .

Discussion of Functional Divergence

The number and position of phosphate groups critically determine biological activity:

- Phosphate Position: this compound’s linear 5' phosphates enable distinct interactions with guanylate cyclase compared to ppGpp’s 3',5' bisphosphates, which bind RelA/SpoT proteins .

- Substrate Specificity: GTP activates CTP synthase, but this compound’s additional phosphate reduces efficacy, highlighting steric and electrostatic constraints .

- Evolutionary Roles: While ppGpp and this compound both mediate stress responses, ppGpp is ubiquitous in bacteria, whereas this compound’s roles are context-dependent and less characterized .

Biological Activity

Guanosine 5'-tetraphosphate (also known as ppGpp) is a signaling molecule that plays a crucial role in the regulation of various biological processes, particularly in response to environmental stressors. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

This compound is a nucleotide consisting of the guanine base, ribose sugar, and four phosphate groups. Its chemical formula is with an average molecular weight of approximately 603.16 g/mol. The structure includes two phosphate groups esterified at the 5' position and two at either the 2' or 3' position .

This compound functions primarily as a regulatory molecule in bacteria, particularly under conditions of nutrient deprivation. It acts as an alarmone, signaling to the cell to conserve resources and modulate metabolic processes, including:

- Inhibition of Protein Synthesis : ppGpp has been shown to inhibit protein synthesis significantly (up to 91%) during amino acid starvation by affecting ribosomal RNA transcription .

- Regulation of RNA Synthesis : The accumulation of ppGpp correlates with decreased RNA synthesis rates in various bacterial species, suggesting its role in managing cellular responses to stress .

Biological Functions

1. Role in Bacterial Stress Responses

- ppGpp accumulates in response to amino acid or energy source starvation, leading to a global slowdown in growth and metabolism.

- It regulates genes involved in amino acid biosynthesis and ribosomal function.

2. Interaction with Other Molecules

- ppGpp interacts with proteins involved in the purine salvage pathway, influencing nucleotide metabolism .

- It also affects the activity of enzymes such as hypoxanthine-guanine-xanthine phosphoribosyltransferase, which is crucial for purine nucleotide synthesis .

Case Studies

Case Study 1: Inhibition of Protein Synthesis

In a study examining the effects of ppGpp on Escherichia coli, it was found that elevated levels of ppGpp led to a marked decrease in protein synthesis rates. This was achieved by manipulating the expression of a truncated relA gene, which encodes a peptide with ppGpp synthetase activity. The results indicated that ppGpp serves as a potent inhibitor of protein synthesis under stress conditions .

Case Study 2: Antimicrobial Activity

Research has highlighted the role of ppGpp in mediating antimicrobial activity. In studies involving antibiotics like 3,5-dihydroxy-4-ethyl-trans-stilbene, it was observed that treatment led to increased intracellular levels of ppGpp, correlating with inhibited RNA synthesis and bacterial growth across various strains .

Data Tables

| Biological Activity | Effect |

|---|---|

| Inhibition of Protein Synthesis | Up to 91% reduction during starvation |

| Regulation of RNA Synthesis | Decreased transcription rates |

| Interaction with Enzymes | Modulates activity in purine metabolism |

| Target Organisms | Response to ppGpp |

|---|---|

| Escherichia coli | Growth inhibition |

| Bacillus subtilis | Altered sporulation |

| Plasmodium falciparum | Affects purine nucleotide generation |

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to quantify ppGpp levels in bacterial and plant systems?

- Methodology : High-performance liquid chromatography (HPLC) is widely employed for precise quantification of ppGpp and related nucleotides. For plant studies, protocols often include chloroplast isolation to avoid cytoplasmic contamination, followed by nucleotide extraction using acid-based methods (e.g., perchloric acid). Bacterial systems may use enzymatic assays coupled with radiolabeling to track ppGpp synthesis during stress .

- Key Considerations : Ensure proper calibration with synthetic ppGpp standards and validate results using mutant strains lacking ppGpp synthetases (e.g., relA/spoT mutants in bacteria) .

Q. How does ppGpp regulate chloroplast gene expression under nitrogen starvation?

- Experimental Design : RNA-seq analysis of Arabidopsis thaliana wild-type (WT) and ppGpp-overexpressing mutants (e.g., OX:RSH1) under nitrogen-deprived conditions reveals ppGpp-dependent downregulation of photosynthetic genes (e.g., PsbN). Differential expression analysis tools like edgeR or DESeq2 are used to identify statistically significant transcripts (adjusted p < 0.01) .

- Validation : Pair RNA-seq data with qRT-PCR for high-priority targets and assess phenotypic outcomes (e.g., chlorophyll fluorescence to measure photosynthetic efficiency) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ppGpp's role across stress conditions?

- Case Study : In Arabidopsis, ppGpp accumulation enhances oxidative stress tolerance during nitrogen starvation but suppresses growth under non-stress conditions. To address such contradictions:

Conduct time-course experiments to track ppGpp dynamics and correlate with stress markers (e.g., ROS levels).

Use tissue-specific promoters (e.g., chloroplast-targeted RSH1 overexpression) to isolate organelle-specific effects .

- Data Integration : Combine transcriptomics, metabolomics, and proteomics to identify ppGpp-mediated regulatory hubs. For example, GO term enrichment analysis of OX:RSH1 mutants highlights pathways like "photosynthetic electron transport" and "oxidative stress response" .

Q. What methodologies are optimal for studying ppGpp's role in coupling nuclear and chloroplast gene expression?

- Approach :

Nuclear-Chloroplast Co-expression Analysis : Use dual RNA-seq to simultaneously profile nuclear and chloroplast transcripts. Normalize data using spike-in controls (e.g., Arabidopsis chloroplast-specific rRNA) .

Functional Validation : Employ CRISPR-Cas9 editing to disrupt ppGpp-binding proteins (e.g., sigma factors like SIG5) and assess cross-compartment signaling defects .

- Tools : Custom R scripts (e.g.,

prepare_gene_ontology.pl) for GO enrichment analysis and ggplot2 for visualizing expression trends .

Q. How do bacterial ppGpp synthetases/hydrolases inform plant studies?

- Comparative Analysis : Bacterial RelA/SpoT homologs (RSH proteins) in plants share catalytic domains for ppGpp synthesis/hydrolysis. Use in vitro enzymatic assays (e.g., thin-layer chromatography) to compare activity of plant RSH1 and bacterial RelA under varying ATP/GTP ratios .

- Implications : Bacterial ppGpp regulatory networks (e.g., stringent response) provide templates for studying plant stress acclimation. For example, E. coli ΔrelA/spoT mutants show suppressed Usp protein expression, analogous to plant oxidative stress responses .

Methodological Challenges and Solutions

Q. What statistical frameworks are recommended for analyzing ppGpp-related omics data?

- Pipeline :

RNA-seq : Trim raw reads with Trimmomatic , align using Bowtie2 , and quantify counts with featureCounts .

Differential Expression : Apply SARTools (R pipeline) with edgeR for normalization and false-discovery-rate (FDR) correction.

Visualization : Generate heatmaps with pheatmap and PCA plots using ggplot2 .

- Troubleshooting : For low-replicate studies (n = 3), use non-parametric tests (Kruskal-Wallis) and bootstrapping to estimate confidence intervals .

Q. How to address technical variability in ppGpp quantification across labs?

- Standardization :

Use internal controls (e.g., synthetic ppGpp spikes) during HPLC runs.

Adopt community guidelines for nucleotide extraction (e.g., perchloric acid vs. methanol-based protocols) .

- Inter-Lab Validation : Participate in ring trials with shared biological samples (e.g., Arabidopsis WT and mutants) to calibrate instruments and protocols.

Emerging Research Directions

Q. Can ppGpp manipulation enhance crop resilience to climate stressors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.